4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. Increased acetylcholine levels can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive function .
Biochemical Analysis
Biochemical Properties
The compound, 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, has been found to interact with certain enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-8-24-19(27)18-16(14-29-21-18)25(20(24)28)13-17(26)23-11-9-22(10-12-23)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSSFMMAPWYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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